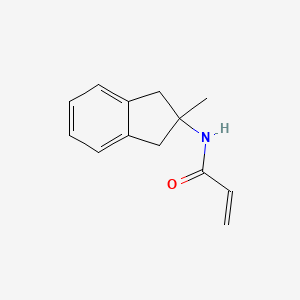![molecular formula C18H16N2O2 B2930246 3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile CAS No. 848215-35-0](/img/structure/B2930246.png)
3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile
Overview
Description
The compound “3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile” is a complex organic molecule. It contains a total of 40 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The 3H-benzo[f]chromene ring system in the molecule is nearly planar, with a maximum deviation of 0.036 Å . The molecule contains a total of 38 atoms; 16 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Pharmacology: FXIIa Inhibition
This compound is structurally related to coumarins, which have been identified as inhibitors of Factor XIIa (FXIIa), an enzyme involved in the coagulation cascade . FXIIa inhibitors are of significant interest for developing new anticoagulant therapies, particularly for conditions where traditional anticoagulants may pose risks of bleeding complications.
Cancer Research: Anticancer Activity
Coumarin derivatives have shown activity against pancreatic cancer . The structural similarity suggests that 3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile could be explored for its potential anticancer properties, possibly by interfering with cellular pathways involved in cancer progression.
Neurodegenerative Diseases: Anti-Alzheimer’s Activity
Natural coumarins isolated from plants like Angelica decursiva and Artemisia capillaris have demonstrated factors against Alzheimer’s disease . By extension, the compound may hold promise for the development of treatments targeting neurodegenerative diseases.
Anti-inflammatory Applications
Coumarins have also been reported to exhibit significant anti-inflammatory action . This property is crucial for treating various chronic inflammatory diseases, and the compound could be a candidate for further research in this field.
Biosensors: Drug-Metal Interactions
The compound’s coumarin moiety can interact with metals, which has been utilized to develop highly sensitive biosensors for detecting bacteria . This application is particularly relevant in clinical diagnostics and environmental monitoring.
Non-Linear Optical Devices
Studies have indicated that coumarin derivatives are useful in designing non-linear optical devices due to their ability to exhibit variations in dipole moments in response to changes in solvent polarity . This characteristic can be harnessed in the development of optical switches and modulators.
Photochemical Transformations
The molecular structure of coumarin derivatives, including the compound , allows for the study of photochemical transformations . This is essential for understanding the behavior of molecules under light exposure and can lead to advancements in photodynamic therapy and solar energy conversion.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as coumarins and indole derivatives, have been found to bind with high affinity to multiple receptors , enabling the discovery of novel bioactive agents .
Mode of Action
The absorption and emission spectra and dipole moments of similar compounds are studied in solvents of different polarities at room temperature . The change in dipole moment was determined using Stokes shift with the variation of the solvent polarity parameter .
Biochemical Pathways
Coumarins, which share a similar structure, have been found to regulate a diverse range of cellular pathways useful for some anticancer treatments .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The absorption and emission spectra and dipole moments of similar compounds are studied in solvents of different polarities at room temperature , indicating that the polarity of the medium significantly affects the molecular spectral profile of these compounds .
properties
IUPAC Name |
3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(10-4-9-19)12-14-11-17(21)22-16-8-7-13-5-2-3-6-15(13)18(14)16/h2-3,5-8,11H,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZNIODYYIYWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327615 | |
| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
CAS RN |
848215-35-0 | |
| Record name | 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



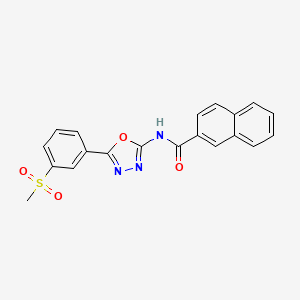
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)
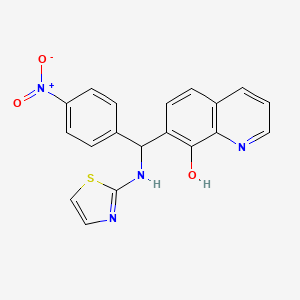
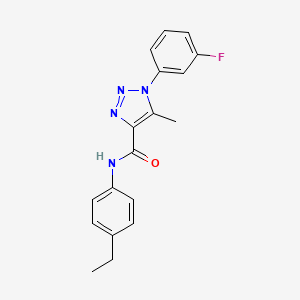

![[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2930173.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide](/img/structure/B2930175.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2930178.png)
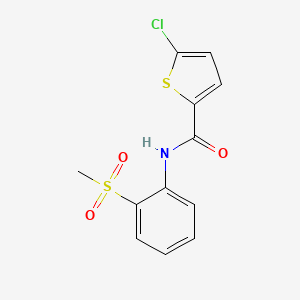
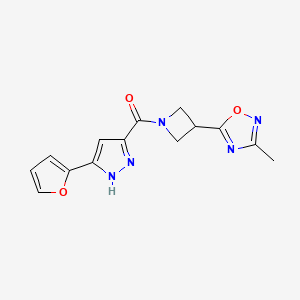
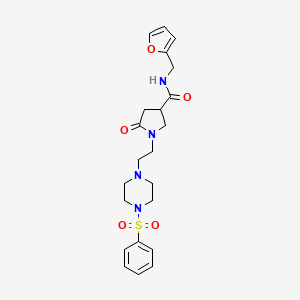
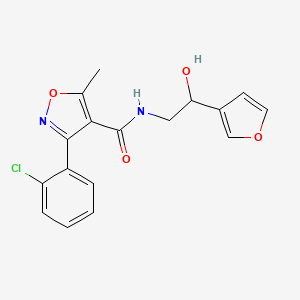
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
